molecular formula C16H28N2O5 B6626265 methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate

methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B6626265
M. Wt: 328.40 g/mol
InChI Key: GKKMXRGLVXIPEV-IUODEOHRSA-N
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Description

Methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a carboxylate group, a methoxyoxan ring, and a methylcarbamoyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethylpyrrolidine and 4-methoxyoxane.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate would involve:

    Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyoxan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Biochemical Probes: Used in biochemical assays to study enzyme activity and protein interactions.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4S)-1-[(4-hydroxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl (3S,4S)-1-[(4-ethoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

    Structural Features: The presence of the methoxyoxan ring and the specific stereochemistry (3S,4S) make it unique.

    Reactivity: Its reactivity profile differs from similar compounds due to the electronic and steric effects of the methoxy group.

This detailed overview provides a comprehensive understanding of methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-12-9-18(11-15(12,2)13(19)21-3)14(20)17-10-16(22-4)5-7-23-8-6-16/h12H,5-11H2,1-4H3,(H,17,20)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKMXRGLVXIPEV-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)C(=O)OC)C(=O)NCC2(CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C)C(=O)OC)C(=O)NCC2(CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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